molecular formula C26H22F3N5O B13415444 1-(2-Pyridinyl)-4-(4-((7-(trifluoromethyl)-4-quinolinyl)amino)benzoyl)piperazine CAS No. 72141-45-8

1-(2-Pyridinyl)-4-(4-((7-(trifluoromethyl)-4-quinolinyl)amino)benzoyl)piperazine

Cat. No.: B13415444
CAS No.: 72141-45-8
M. Wt: 477.5 g/mol
InChI Key: YZNWCPNFYRJMEN-UHFFFAOYSA-N
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Description

1-(2-Pyridinyl)-4-(4-((7-(trifluoromethyl)-4-quinolinyl)amino)benzoyl)piperazine is a complex organic compound that features a piperazine ring, a pyridine ring, a quinoline ring, and a trifluoromethyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Pyridinyl)-4-(4-((7-(trifluoromethyl)-4-quinolinyl)amino)benzoyl)piperazine typically involves multi-step organic reactions. A common approach might include:

    Formation of the quinoline ring: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.

    Introduction of the trifluoromethyl group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide.

    Coupling reactions: The quinoline derivative can be coupled with a benzoyl chloride derivative in the presence of a base to form the benzoylquinoline intermediate.

    Formation of the piperazine ring: This can be achieved through the reaction of the benzoylquinoline intermediate with piperazine under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(2-Pyridinyl)-4-(4-((7-(trifluoromethyl)-4-quinolinyl)amino)benzoyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving quinoline and piperazine derivatives.

    Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-Pyridinyl)-4-(4-((7-(trifluoromethyl)-4-quinolinyl)amino)benzoyl)piperazine would depend on its specific biological target. Generally, compounds with similar structures can interact with enzymes, receptors, or nucleic acids, leading to various biological effects. The trifluoromethyl group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Known for their antimalarial and antibacterial activities.

    Piperazine derivatives: Used in various pharmaceutical applications, including as anthelmintics and antipsychotics.

    Trifluoromethylated compounds: Often exhibit enhanced metabolic stability and bioavailability.

Uniqueness

1-(2-Pyridinyl)-4-(4-((7-(trifluoromethyl)-4-quinolinyl)amino)benzoyl)piperazine is unique due to the combination of its structural features, which may confer distinct biological activities and chemical properties compared to other compounds.

Properties

CAS No.

72141-45-8

Molecular Formula

C26H22F3N5O

Molecular Weight

477.5 g/mol

IUPAC Name

(4-pyridin-2-ylpiperazin-1-yl)-[4-[[7-(trifluoromethyl)quinolin-4-yl]amino]phenyl]methanone

InChI

InChI=1S/C26H22F3N5O/c27-26(28,29)19-6-9-21-22(10-12-30-23(21)17-19)32-20-7-4-18(5-8-20)25(35)34-15-13-33(14-16-34)24-3-1-2-11-31-24/h1-12,17H,13-16H2,(H,30,32)

InChI Key

YZNWCPNFYRJMEN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)NC4=C5C=CC(=CC5=NC=C4)C(F)(F)F

Origin of Product

United States

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